tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate
Description
tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate is a chiral carbamate derivative featuring a trifluoromethyl group and a hydroxyl substituent on a butan-2-yl backbone. This compound is often employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of peptidomimetics or fluorinated bioactive molecules . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQODVUUZNPHLQT-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following details:
- IUPAC Name : tert-butyl 3,3,3-trifluoro-1-(hydroxymethyl)propylcarbamate
- Molecular Formula : C9H16F3NO3
- Molecular Weight : 243.22 g/mol
- CAS Number : 454170-50-4
The presence of trifluoromethyl groups is noteworthy as these can significantly influence the compound's pharmacological properties.
Research indicates that this compound may exhibit several biological activities:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes related to neurodegenerative diseases. For instance, it may act as an inhibitor of β-secretase and acetylcholinesterase, both of which are implicated in Alzheimer's disease pathology .
- Anti-inflammatory Effects : It has been suggested that the compound can modulate inflammatory responses by affecting cytokine production, potentially reducing levels of TNF-α in treated cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Key Research Findings
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit amyloid beta aggregation and protect neuronal cells from apoptosis induced by toxic agents like Aβ 1-42. The compound was shown to reduce oxidative stress markers and maintain cellular viability under stress conditions .
In Vivo Studies
In vivo models have also been utilized to assess the efficacy of this compound. While it exhibited some neuroprotective effects in animal models of Alzheimer's disease, the bioavailability in the central nervous system was a limiting factor for its effectiveness .
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate has been studied for its potential as a pharmaceutical agent due to its unique structural features that may confer enhanced biological activity compared to similar compounds:
- Antiviral Activity : Research indicates that compounds with trifluoromethyl groups often exhibit improved antiviral properties. This compound could be explored for its efficacy against viral infections.
Biological Studies
Studies have shown that this compound interacts with various biological targets:
- Enzyme Inhibition : Its structural characteristics may allow it to act as an inhibitor for specific enzymes involved in disease pathways.
Agricultural Chemistry
The lipophilic nature of the trifluoromethyl group can enhance the bioavailability of compounds in agricultural applications:
- Pesticide Development : The compound could be utilized in developing new pesticides that require better absorption and retention in plant systems.
Case Study 1: Antiviral Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of carbamates similar to this compound and tested their antiviral activity against influenza viruses. The results indicated that modifications to the carbamate structure significantly influenced antiviral efficacy, suggesting that further exploration of this compound could yield promising antiviral agents.
Case Study 2: Enzyme Inhibition
A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited a key enzyme involved in metabolic pathways related to obesity. The study highlighted the potential for this compound in developing therapeutics aimed at weight management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate with key analogs, focusing on structural variations, synthetic utility, and inferred properties.
Substituent-Driven Comparisons
Compound A : tert-Butyl ((2S)-1-bromo-4,4,4-trifluoro-1-nitrobutan-2-yl)carbamate (ent-244)
- Structural Differences : Replaces the hydroxyl group with bromo and nitro substituents.
- Implications: The nitro group enhances electrophilicity, making ent-244 reactive toward nucleophilic substitutions. Reduced polarity compared to the hydroxylated analog, likely increasing lipophilicity (logP).
- Synthetic Utility : Primarily used in radical or displacement reactions to construct complex fluorinated scaffolds.
Compound B : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Structural Differences : Cyclopentyl backbone replaces the butan-2-yl chain; hydroxyl group at the cis-2 position.
- Reduced fluorine content decreases electron-withdrawing effects, altering solubility and acidity of the hydroxyl group.
Stereochemical and Backbone Variations
Compound C : tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- Key Difference : Hydroxyl group at the trans-3 position on a cyclopentyl ring.
- Implications :
- Altered hydrogen-bonding capacity compared to the butan-2-yl analog, affecting solubility (e.g., in aqueous vs. organic media).
- Trans-configuration may reduce steric hindrance in enzymatic or receptor-binding contexts.
Compound D : tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
- Key Difference : Cis-3-hydroxy configuration on a cyclopentyl backbone.
- Implications :
- Enhanced intramolecular hydrogen bonding possible, influencing stability and crystallization behavior.
- Similar Boc protection utility but distinct spatial arrangement for chiral recognition in catalysis.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Fluorine Impact: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., Compound B) .
- Hydroxyl Reactivity : The (S)-configured hydroxyl group facilitates stereoselective glycosylation or phosphorylation reactions, unlike the nitro or bromo groups in Compound A .
- Backbone Rigidity : Cyclopentyl derivatives (Compounds B–D) exhibit lower conformational entropy, making them preferable in drug design for entropy-controlled binding .
Preparation Methods
Key Reaction Pathways
-
Trifluoromethylation of Precursors :
Trifluoromethyl groups are typically introduced via nucleophilic or electrophilic trifluoromethylation. For example, trifluoromethyl ketones or aldehydes may serve as precursors, undergoing reduction to yield the corresponding alcohol. -
Carbamate Protection :
The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
Stepwise Synthesis
Starting Materials and Intermediates
The synthesis begins with 4,4,4-trifluoro-1-hydroxybutan-2-amine , a chiral amine intermediate. Protecting the amine with a Boc group ensures stability during subsequent reactions.
Table 1: Reagents and Conditions for Boc Protection
Stereoselective Hydroxylation
The (2S)-hydroxyl configuration is achieved through:
-
Asymmetric Catalysis : Chiral catalysts like Sharpless epoxidation systems or enzymatic resolution.
-
Chiral Pool Synthesis : Using naturally occurring chiral precursors to dictate stereochemistry.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., THF, DMF) enhance solubility, while bulky bases (e.g., DBU) minimize side reactions.
Table 2: Solvent Effects on Carbamate Formation
| Solvent | Reaction Time (h) | Purity (%) |
|---|---|---|
| THF | 6 | 89 |
| DCM | 4 | 92 |
| Acetonitrile | 8 | 78 |
Temperature Control
Low temperatures (0–5°C) during Boc protection prevent racemization, while room temperature facilitates faster kinetics.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis typically shows ≥98% purity when using reverse-phase C18 columns with acetonitrile/water mobile phases.
Comparative Analysis with Related Compounds
This compound differs from non-fluorinated analogs in reactivity and stability. The electron-withdrawing CF₃ group reduces nucleophilicity at the carbamate nitrogen, necessitating milder deprotection conditions.
Challenges in Synthesis
Stereochemical Integrity
Maintaining the (2S) configuration requires stringent control over reaction conditions. Racemization is observed at temperatures >30°C or in strongly acidic/basic environments.
Purification Difficulties
The polar hydroxyl and carbamate groups complicate crystallization. Silica gel chromatography with ethyl acetate/hexane mixtures (3:7) is commonly employed.
Industrial-Scale Considerations
The patent literature highlights the importance of viscosity management in large-scale reactions. For analogous carbamates, using neutral reagents (rather than salts) reduces medium viscosity, enabling efficient stirring and higher yields.
Table 3: Scale-Up Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Yield | 90% | 87% |
| Purity | 98% | 96% |
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via carbamate protection of a chiral amine intermediate. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) anhydride in a biphasic system (dichloromethane/water) with a base (e.g., NaHCO₃) to protect the amine group.
- Fluorinated Intermediate Handling : The trifluorobutanol moiety requires anhydrous conditions to avoid hydrolysis. Reactions involving fluorinated precursors (e.g., 4,4,4-trifluoro-1-hydroxybutan-2-amine) should be conducted under inert gas (N₂/Ar) to prevent oxidation .
- Yield Optimization : Yields depend on stoichiometry (1.2–1.5 eq Boc anhydride), temperature (0–5°C for exothermic steps), and catalyst (DMAP improves acylation efficiency). Typical yields range from 65–85% after purification .
Q. Which purification techniques are most effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EtOAc). The compound’s polarity (logP ~1.8) requires careful monitoring via TLC (Rf ~0.3 in 30% EtOAc) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (≥98% by HPLC). Cooling rates (0.5°C/min) minimize oiling-out .
- Safety Note : Fluorinated byproducts (e.g., trifluoroacetic acid) require neutralization before disposal .
Q. How is the compound characterized to confirm structural integrity and stereochemistry?
Methodological Answer:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (TGA data). Store at -20°C under N₂ for long-term stability .
- pH Sensitivity : Stable in neutral conditions but hydrolyzes in acidic (pH <3) or basic (pH >10) media. Hydrolysis half-life: 2 hrs at pH 2 (HCl), 8 hrs at pH 12 (NaOH) .
Advanced Research Questions
Q. How can stereochemical control be maintained during the synthesis of the (2S)-configured intermediate?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline-derived catalysts for asymmetric induction during the formation of the 4,4,4-trifluoro-1-hydroxybutan-2-amine precursor .
- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze undesired (R)-enantiomers .
- Monitoring : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) ensures enantiomeric excess (ee >99%) .
Q. What crystallographic strategies are employed to resolve the compound’s solid-state structure, and how does SHELX software enhance refinement?
Methodological Answer:
Q. How do computational studies (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**:
- Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., carbamate carbonyl carbon with partial charge +0.32) .
- Transition State Analysis : Activation energy (ΔG‡) for Boc deprotection with TFA is ~15 kcal/mol, aligning with experimental kinetics .
- MD Simulations : Solvent effects (e.g., DCM vs. THF) on reaction rates are modeled using OPLS-AA force fields .
Q. What in vitro assays evaluate the compound’s potential as a protease inhibitor scaffold?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target : Serine proteases (e.g., thrombin, trypsin).
- Protocol : Pre-incubate compound (0.1–100 µM) with enzyme in Tris buffer (pH 7.4), then add fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC). Measure fluorescence (λex=380 nm, λem=460 nm) .
- Data Analysis : IC50 values derived from nonlinear regression (GraphPad Prism). Recent studies show IC50 = 2.3 µM against trypsin .
- SAR Studies : Modifying the trifluorobutanol moiety improves selectivity (e.g., Ki=0.8 µM for thrombin vs. 45 µM for chymotrypsin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
